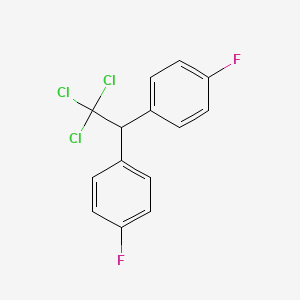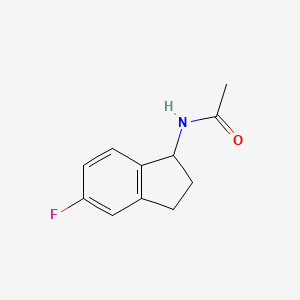
Fluorogesarol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorogesarol is a synthetic chemical compound known for its unique properties and applications in various fields. It is characterized by its ability to fluoresce, making it valuable in scientific research and industrial applications. The compound’s structure allows it to interact with various biological and chemical systems, providing insights into molecular interactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorogesarol is typically synthesized through a multi-step chemical process The synthesis begins with the preparation of a precursor molecule, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Fluorogesarol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine.
Aplicaciones Científicas De Investigación
Fluorogesarol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials for sensors and displays.
Mecanismo De Acción
Fluorogesarol exerts its effects through its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This property is utilized in various applications to track and visualize molecular interactions. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules, allowing researchers to study their behavior and interactions in real-time.
Comparación Con Compuestos Similares
Fluorogesarol is unique compared to other fluorescent compounds due to its specific structure and properties. Similar compounds include:
Fluorescein: Known for its high fluorescence intensity and use in biological staining.
Rhodamine: Used in fluorescence microscopy and flow cytometry.
Coumarin: Employed in the development of fluorescent dyes and sensors.
This compound stands out due to its stability and versatility in various applications, making it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
475-26-3 |
|---|---|
Fórmula molecular |
C14H9Cl3F2 |
Peso molecular |
321.6 g/mol |
Nombre IUPAC |
1-fluoro-4-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
Clave InChI |
CLSXNIPAOWPLFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)



